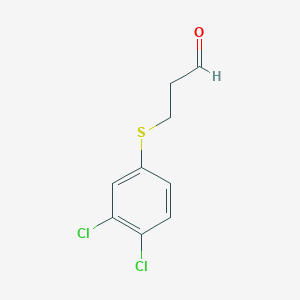![molecular formula C13H24F3N3O5 B13650098 (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650098.png)
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes both amino and carboxylic acid functional groups, making it versatile in chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. Common synthetic routes may involve the use of protecting groups for the amino functionalities, followed by coupling with the appropriate carboxylic acid derivative under conditions that promote peptide bond formation.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are crucial for its applications in research and industry. The use of trifluoroacetic acid in the final deprotection step is common to ensure the removal of protecting groups without affecting the integrity of the compound.
化学反应分析
Types of Reactions
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can modify the amino groups to form corresponding oxides.
Reduction: Reduction reactions can convert carboxylic acids to alcohols.
Substitution: The amino groups can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce alcohols or amines.
科学研究应用
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. These interactions are crucial for its biological and therapeutic effects.
相似化合物的比较
Similar Compounds
- (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid
- (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid; trifluoroacetic acid
Uniqueness
The presence of trifluoroacetic acid in (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid enhances its stability and solubility, making it more suitable for certain applications compared to its analogs. This unique feature allows for more efficient synthesis and application in various fields.
属性
分子式 |
C13H24F3N3O5 |
|---|---|
分子量 |
359.34 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H23N3O3.C2HF3O2/c1-7(2)9(11(16)17)14-10(15)8(13)5-3-4-6-12;3-2(4,5)1(6)7/h7-9H,3-6,12-13H2,1-2H3,(H,14,15)(H,16,17);(H,6,7)/t8-,9-;/m0./s1 |
InChI 键 |
XOVLJEIRPNFSAI-OZZZDHQUSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B13650019.png)



![4-(Benzo[b]thiophen-3-yl)butan-2-ol](/img/structure/B13650065.png)
![(S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid](/img/structure/B13650068.png)

![6-Bromo-7-fluorobenzo[d]isoxazole](/img/structure/B13650076.png)





